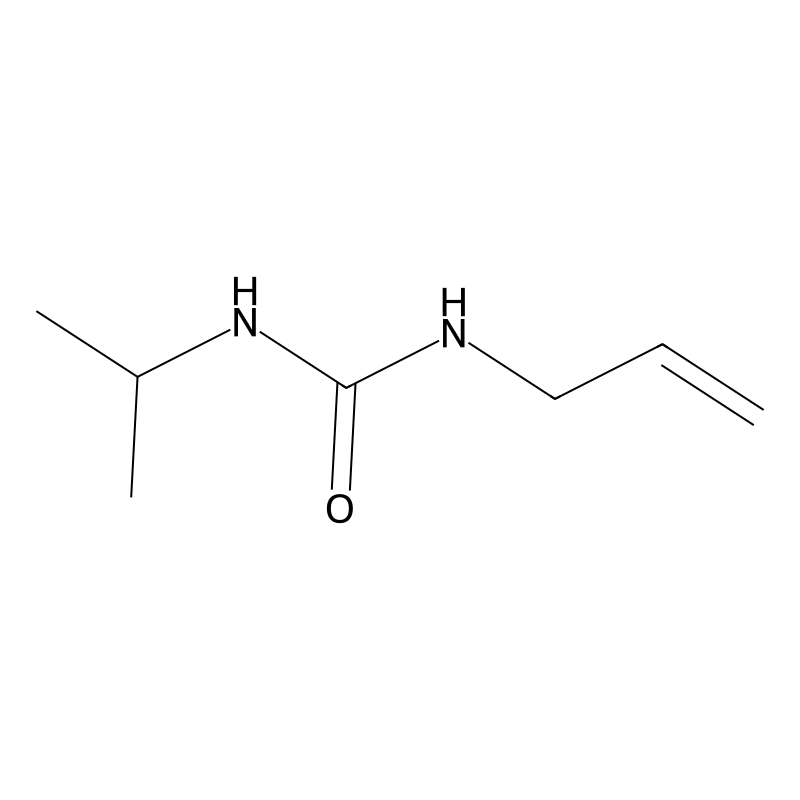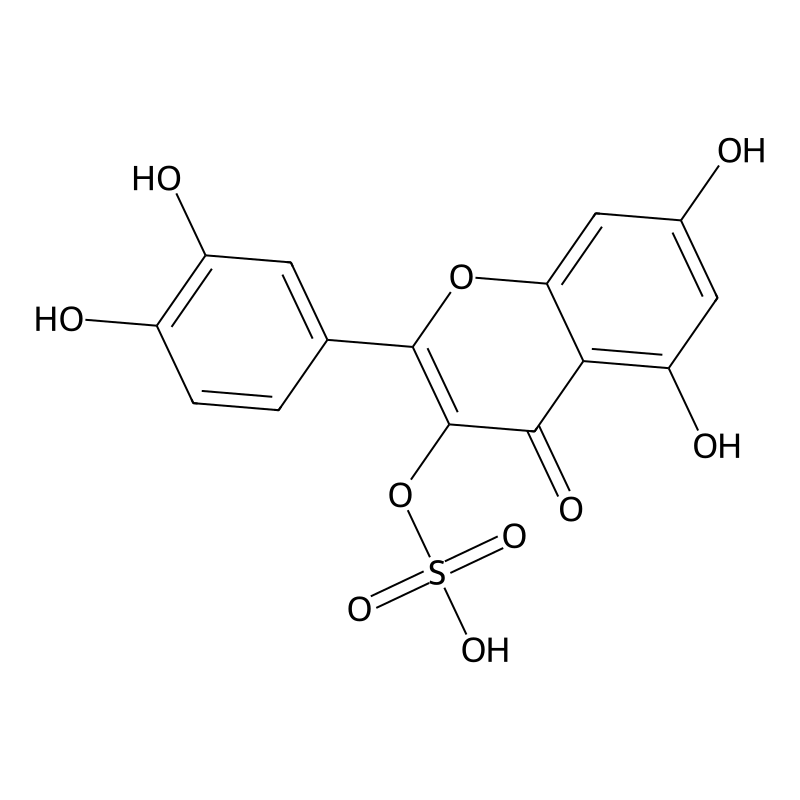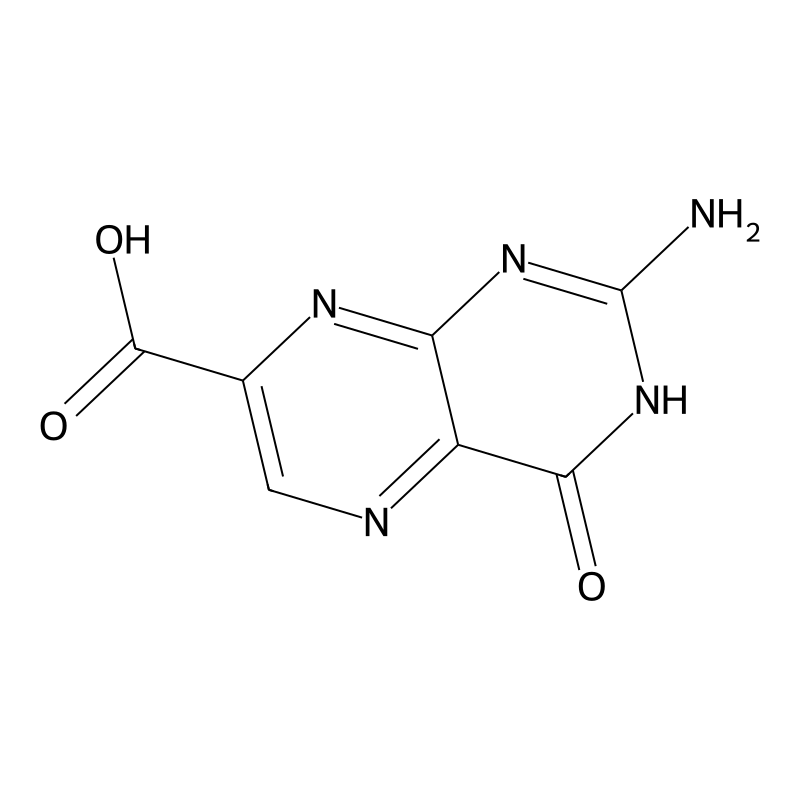N-Propan-2-yl-N'-prop-2-en-1-ylurea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Propan-2-yl-N'-prop-2-en-1-ylurea is an organic compound characterized by its unique structural features, which include a propan-2-yl group and a prop-2-en-1-yl moiety attached to a urea functional group. Its molecular formula is , and it has notable physical properties that contribute to its chemical behavior. The compound is primarily utilized in various chemical syntheses and biological applications due to its reactivity and biological activity.
- Oxidation: The compound can undergo oxidation reactions, potentially transforming the propan-2-yl group into more oxidized forms.
- Reduction: It can be reduced to yield different derivatives, including amines or alcohols, depending on the reducing agents used.
- Substitution: The urea moiety is reactive towards nucleophilic substitution, allowing for the formation of various substituted urea derivatives.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or alcohols for substitution reactions.
The biological activity of N-Propan-2-yl-N'-prop-2-en-1-ylurea is an area of active research. Compounds with similar structures often exhibit pharmacological properties, such as:
- Antimicrobial Activity: Some derivatives may show effectiveness against bacteria or fungi.
- Enzyme Inhibition: Due to its structural features, it may inhibit specific enzymes, making it a candidate for drug development.
Research into the specific biological effects of N-Propan-2-yl-N'-prop-2-en-1-ylurea is ongoing, with potential implications in medicinal chemistry.
The synthesis of N-Propan-2-yl-N'-prop-2-en-1-ylurea typically involves several steps:
- Formation of Urea: The initial step often includes the reaction of propan-2-amine with isocyanates to form a urea derivative.
- Alkylation: The urea can then be alkylated using appropriate alkyl halides or alkenes to introduce the propan-2-yne or propene groups.
- Purification: After synthesis, the compound may require purification through methods such as recrystallization or chromatography to achieve the desired purity.
These methods can vary based on the availability of reagents and desired yield.
N-Propan-2-yl-N'-prop-2-en-1-ylurea has several applications across different fields:
- Pharmaceuticals: Its derivatives are explored for potential use in drug formulations due to their biological activity.
- Agricultural Chemicals: Compounds with similar structures may serve as herbicides or pesticides.
- Chemical Intermediates: It functions as an intermediate in organic synthesis, contributing to the production of more complex molecules.
Studies on the interactions of N-Propan-2-yl-N'-prop-2-en-1-ylurea with biological systems are crucial for understanding its potential uses. Key areas of focus include:
- Receptor Binding: Investigating how this compound interacts with specific receptors can reveal its therapeutic potential.
- Metabolic Pathways: Understanding how it is metabolized in biological systems helps predict its efficacy and safety.
- Synergistic Effects: Exploring combinations with other compounds may enhance its activity or reduce toxicity.
Several compounds share structural similarities with N-Propan-2-yl-N'-prop-2-en-1-ylurea:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Propan-2-ylnitramide | Contains a nitramide group | Exhibits different reactivity due to nitro group |
| 1-(furan-2-yl)propan-2-ylnitramide | Furan ring attached | May show distinct biological properties |
| Propanamide | Simple amide structure | Lacks the complexity and reactivity of urea |
Uniqueness
N-Propan-2-yl-N'-prop-2-en-1-ylnitramide stands out due to its combination of both aliphatic and unsaturated groups alongside a urea moiety, contributing to its unique reactivity and potential applications in medicinal chemistry compared to other similar compounds.








